N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide
Description
N-(5-((2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a structurally complex 1,3,4-thiadiazole derivative characterized by:
- A 1,3,4-thiadiazole core, a heterocyclic ring known for diverse pharmacological activities.
- A thioether linkage (-S-) connecting the thiadiazole ring to a glyoxylic acid-derived moiety.
- A 2,5-dimethoxyphenylamino substituent, contributing electron-donating effects and steric bulk.
Properties
IUPAC Name |
N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O4S2/c1-30-13-6-7-15(31-2)14(9-13)24-16(28)10-32-19-27-26-18(33-19)25-17(29)11-4-3-5-12(8-11)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPUUOAEJQHZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Structural Overview
The compound's structure can be broken down into key components:
- Thiadiazole Ring : A five-membered ring that contributes to the biological activity.
- Trifluoromethyl Group : Known to enhance lipophilicity and potentially improve bioavailability.
- Dimethoxyphenylamine : A substituent that may influence the compound's interaction with biological targets.
1. Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| This compound | TBD |
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells . The proposed mechanism involves inhibition of tubulin polymerization and induction of apoptosis.
Case Study:
A study evaluated the antiproliferative effects of a related thiadiazole compound on human breast carcinoma (T47D) cells using the MTT assay. The results indicated an IC50 value of 7.4 µM, suggesting potent anticancer activity .
3. Anti-inflammatory Properties
Thiadiazole derivatives are also noted for their anti-inflammatory effects. They are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Table 2: Anti-inflammatory Effects of Thiadiazole Derivatives
| Compound | Inflammatory Model | Effect |
|---|---|---|
| Compound C | Carrageenan-induced paw edema in rats | Significant reduction in edema |
| This compound | TBD |
4. Neuroprotective Effects
Emerging research suggests that compounds containing the thiadiazole scaffold may offer neuroprotective benefits by reducing oxidative stress and inhibiting neuronal apoptosis . This property is particularly relevant in the context of neurodegenerative diseases.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiadiazole and benzamide moieties exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies suggest that the incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of the compound, potentially leading to improved efficacy as an anticancer agent.
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed selective cytotoxicity against human cancer cells while sparing normal cells. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial properties. Thiadiazole derivatives are known for their ability to inhibit bacterial growth and have been explored as potential antibiotics.
Case Study:
In vitro studies have shown that similar compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the thiadiazole ring could enhance antimicrobial potency .
Pesticidal Activity
The search for eco-friendly pesticides has led to the exploration of compounds like N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide. Its potential use as a botanical pesticide is under investigation due to its bioactive properties.
Case Study:
Research focusing on thiadiazole derivatives has shown efficacy in controlling agricultural pests. In field trials, compounds with similar structures demonstrated reduced pest populations while being less harmful to beneficial insects compared to conventional pesticides .
Mechanistic Studies
Understanding the mechanisms by which this compound exerts its effects is critical for its application in both medicinal and agricultural fields.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether group (-S-) in the compound is susceptible to nucleophilic substitution under oxidative or acidic conditions. For example:
-
Oxidation to Sulfone :
Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfone group, enhancing electrophilicity for downstream reactions.
| Reaction | Conditions | Outcome |
|---|---|---|
| S-oxidation | H₂O₂ (30%), RT, 24 hrs | Formation of sulfone derivative |
| Nucleophilic displacement | Alkyl halides, DMF, 80°C | Substitution with alkyl/aryl groups |
Amide Hydrolysis
The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
-
Acidic Hydrolysis :
Concentrated HCl (6M) at reflux converts the amide to 3-(trifluoromethyl)benzoic acid and releases the thiadiazol-2-amine intermediate . -
Basic Hydrolysis :
NaOH (2M) at 60°C cleaves the amide bond, producing sodium carboxylate and an amine byproduct .
| Reaction Type | Reagents | Products |
|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | 3-(Trifluoromethyl)benzoic acid + NH₂-thiadiazole |
| Basic hydrolysis | NaOH (2M), 60°C | Sodium carboxylate + amine derivative |
Electrophilic Aromatic Substitution (EAS)
The 2,5-dimethoxyphenyl group participates in EAS due to electron-donating methoxy groups:
-
Nitration :
Reacts with nitric acid (HNO₃) in H₂SO₄ to introduce nitro groups at the para position relative to methoxy substituents . -
Halogenation :
Bromine (Br₂) in acetic acid adds bromine atoms to the aromatic ring .
Reductive Reactions
The trifluoromethylbenzamide group remains stable under most reductive conditions, but the thiadiazole ring can undergo reduction:
-
Catalytic Hydrogenation :
H₂/Pd-C in ethanol reduces the thiadiazole ring to a dihydrothiadiazole derivative, altering biological activity .
Cross-Coupling Reactions
The thiadiazole sulfur atom facilitates palladium-catalyzed cross-coupling:
-
Suzuki Coupling :
Reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
Tautomerism and Stability
The compound exhibits keto-enol tautomerism in the 2-oxoethylthio segment, stabilized by intramolecular hydrogen bonding . This property influences reactivity in protic solvents.
Biological Interactions
While not a chemical reaction per se, the compound’s interactions with biological targets are critical:
-
Enzyme Inhibition :
Binds to kinase active sites via hydrogen bonding with the amide and thiadiazole groups . -
Metabolic Oxidation :
CYP450 enzymes oxidize the methoxy groups to hydroxylated metabolites .
Key Challenges and Research Gaps
Comparison with Similar Compounds
Table 1: Comparative Analysis of 1,3,4-Thiadiazole Derivatives
Key Observations:
- Substituent Effects: The 3-(trifluoromethyl)benzamide group enhances lipophilicity compared to non-fluorinated benzamides (e.g., ), likely improving membrane permeability. The 2,5-dimethoxyphenylamino group may confer selectivity for receptors with hydrophobic pockets.
- Synthetic Accessibility : Microwave-assisted methods (as in ) could optimize the target compound’s synthesis, whereas traditional reflux methods (e.g., ) may require longer reaction times.
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Physicochemical Properties (Comparative)
- Bioavailability : High molecular weight (~550 g/mol) may limit oral absorption, necessitating formulation optimization.
Research Findings and Implications
Synthetic Feasibility: The target compound can likely be synthesized via amide coupling (as in ) or microwave-assisted cyclization (as in ), though the dimethoxyphenylamino-thioether moiety may require orthogonal protecting groups.
Docking Studies : Computational models (e.g., Glide XP scoring ) predict strong binding to hydrophobic enzyme pockets due to the CF3 group and thiadiazole core.
Biological Screening : Prioritize assays such as MTT (as in ) for cytotoxicity and PFOR inhibition (as in ) to validate mechanisms.
Preparation Methods
Retrosynthetic Analysis and Strategic Approach
The target compound comprises three primary structural domains:
- 1,3,4-Thiadiazole core with a mercapto group at position 5.
- Thioether-linked 2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl side chain.
- 3-(Trifluoromethyl)benzamide group at position 2 of the thiadiazole.
Retrosynthetically, the molecule can be dissected into precursors amenable to sequential coupling (Figure 1). The synthesis begins with the preparation of 5-mercapto-1,3,4-thiadiazol-2-amine, followed by thioether formation with N-(2,5-dimethoxyphenyl)-2-chloroacetamide, and concludes with acylation using 3-(trifluoromethyl)benzoyl chloride.
Synthesis of 5-Mercapto-1,3,4-thiadiazol-2-amine
The 1,3,4-thiadiazole core is synthesized via cyclodehydration of thiosemicarbazide with a carboxylic acid derivative in the presence of phosphorus oxychloride (POCl₃). Adapted from methodologies in, the general procedure involves:
Reagents :
- Thiosemicarbazide (3.00 mmol)
- Thioglycolic acid (3.00 mmol)
- POCl₃ (10 mL)
Procedure :
- Thioglycolic acid and POCl₃ are stirred at room temperature for 20 minutes.
- Thiosemicarbazide is added, and the mixture is heated at 80–90°C for 1 hour.
- The reaction is quenched with ice water, basified to pH 8 with NaOH, and refluxed for 4 hours.
- The precipitate is filtered and recrystallized from ethanol to yield 5-mercapto-1,3,4-thiadiazol-2-amine as a white solid (yield: 78%, m.p. 215–217°C).
Characterization :
- ¹H-NMR (DMSO-d₆): δ 13.2 (s, 1H, SH), 7.8 (s, 2H, NH₂).
- FT-IR : ν 3369 (NH₂), 2560 (SH), 1552 cm⁻¹ (C=N).
Synthesis of N-(2,5-Dimethoxyphenyl)-2-chloroacetamide
The electrophilic chloroacetamide side chain is prepared by acylating 2,5-dimethoxyaniline with chloroacetyl chloride under Schotten-Baumann conditions.
Reagents :
- 2,5-Dimethoxyaniline (10 mmol)
- Chloroacetyl chloride (12 mmol)
- Triethylamine (12 mmol)
- Dichloromethane (20 mL)
Procedure :
- 2,5-Dimethoxyaniline and triethylamine are dissolved in dichloromethane at 0°C.
- Chloroacetyl chloride is added dropwise, and the mixture is stirred at room temperature for 4 hours.
- The organic layer is washed with water, dried over Na₂SO₄, and concentrated to yield N-(2,5-dimethoxyphenyl)-2-chloroacetamide as a crystalline solid (yield: 85%, m.p. 142–144°C).
Characterization :
- ¹³C-NMR (CDCl₃): δ 166.8 (C=O), 152.1 (OCH₃), 112.4–121.2 (aromatic carbons).
Thioether Formation via Nucleophilic Substitution
The mercapto group on the thiadiazole undergoes nucleophilic displacement with the chloroacetamide derivative to form the thioether linkage.
Reagents :
- 5-Mercapto-1,3,4-thiadiazol-2-amine (5 mmol)
- N-(2,5-Dimethoxyphenyl)-2-chloroacetamide (5.5 mmol)
- NaOH (2 M aqueous solution)
- Ethanol (15 mL)
Procedure :
- 5-Mercapto-1,3,4-thiadiazol-2-amine is suspended in ethanol and treated with NaOH at 0°C.
- N-(2,5-Dimethoxyphenyl)-2-chloroacetamide is added, and the mixture is refluxed for 3 hours.
- The product is filtered and washed with water to yield 5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (yield: 72%, m.p. 189–191°C).
Characterization :
- MS (ESI+) : m/z 381.1 [M+H]⁺.
Acylation with 3-(Trifluoromethyl)benzoyl Chloride
The final step involves acylation of the thiadiazole amine with 3-(trifluoromethyl)benzoyl chloride.
Reagents :
- 5-((2-((2,5-Dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (3 mmol)
- 3-(Trifluoromethyl)benzoyl chloride (3.6 mmol)
- Pyridine (3 mL)
- Tetrahydrofuran (20 mL)
Procedure :
- The thiadiazole derivative is dissolved in THF and cooled to 0°C.
- 3-(Trifluoromethyl)benzoyl chloride and pyridine are added dropwise, and the mixture is stirred at room temperature for 6 hours.
- The solvent is evaporated, and the residue is recrystallized from methanol to yield the target compound (yield: 68%, m.p. 235–237°C).
Characterization :
- ¹H-NMR (DMSO-d₆): δ 12.6 (s, 1H, NH), 8.2–7.9 (m, 4H, aromatic), 4.3 (s, 2H, SCH₂), 3.8 (s, 6H, OCH₃).
- HPLC Purity : 98.2% (C18 column, acetonitrile/water).
Comparative Analysis of Synthetic Routes
Alternative methodologies were evaluated for efficiency and scalability:
| Step | Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Thiadiazole synthesis | Cyclodehydration with POCl₃ | 78 | 96 | |
| Thioether formation | NaOH/ethanol reflux | 72 | 95 | |
| Acylation | Pyridine/THF acylation | 68 | 98 |
Key findings:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high yield?
- Answer: Synthesis involves multi-step reactions, including nucleophilic substitution (e.g., thiol-alkylation), amide coupling (using reagents like EDCI/HOBt), and cyclization. Key parameters include:
- Temperature: Maintain 0–5°C during coupling to minimize side reactions .
- Solvent choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalysts: Use triethylamine as a base to deprotonate thiol groups during thioether formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which characterization techniques are essential to confirm the compound’s structural integrity?
- Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., thiadiazole C-2 substitution) and detects impurities .
- Mass spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy) and detects halogen isotope patterns (e.g., bromine in analogs) .
- IR spectroscopy: Identifies key functional groups (amide C=O stretch ~1650 cm⁻¹, thioether C-S ~650 cm⁻¹) .
Q. How can initial biological activity screening be designed for this compound?
- Answer: Prioritize in vitro assays targeting mechanisms suggested by structural analogs:
- Anticancer: MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Antimicrobial: Broth microdilution for MIC values against Gram-positive/negative bacteria .
- Enzyme inhibition: Fluorescence-based assays (e.g., kinase or protease targets) with positive controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Answer: Systematically vary substituents and measure activity changes:
- Thiadiazole ring: Replace sulfur with oxygen (oxadiazole) to modulate electron density .
- Trifluoromethyl group: Substitute with -CF₂H or -CN to alter hydrophobicity and binding pocket interactions .
- 2,5-Dimethoxyphenyl moiety: Test halogenated (e.g., -Cl, -F) or nitro derivatives to enhance π-π stacking .
- Data analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
Q. What computational strategies predict binding modes and affinity for this compound?
- Answer:
- Molecular docking: Use Glide XP to model interactions with targets (e.g., EGFR, tubulin). Key scoring terms include hydrophobic enclosure and hydrogen-bond penalties .
- MD simulations: Run 100-ns trajectories in explicit solvent to assess binding stability (RMSD <2 Å) .
- Free-energy calculations: Apply MM-GBSA to rank binding affinities of analogs .
Q. How can conflicting bioactivity data across studies be resolved?
- Answer: Investigate variables causing discrepancies:
- Assay conditions: Compare buffer pH (e.g., amide hydrolysis at pH >7) and serum content (protein binding effects) .
- Cell line heterogeneity: Validate target expression via Western blotting or qPCR .
- Solubility: Pre-dissolve in DMSO (<0.1% final concentration) and confirm stability via HPLC .
Q. What strategies mitigate stability issues during long-term storage?
- Answer:
- Storage conditions: -20°C in argon-sealed vials with desiccants (e.g., silica gel) to prevent hydrolysis .
- Lyophilization: Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) .
- Stability monitoring: Use accelerated degradation studies (40°C/75% RH) and track impurities via LC-MS .
Q. How are in vivo pharmacokinetic (PK) studies designed for this compound?
- Answer:
- Animal models: Administer via IV/oral routes in rodents (dose: 10–50 mg/kg) and collect plasma at timed intervals .
- Bioanalysis: Quantify compound levels using LC-MS/MS (LOQ: 1 ng/mL) with deuterated internal standards .
- Parameters: Calculate AUC, Cmax, t₁/₂, and bioavailability (F%) to guide formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
